molecular formula C30H23N5O B10864373 N,N-dimethyl-4-(14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline

N,N-dimethyl-4-(14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline

Cat. No.: B10864373
M. Wt: 469.5 g/mol
InChI Key: PGHOHMOYTWDUOB-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline involves multiple steps, including the formation of the benzochromeno and triazolopyrimidine rings. The process typically starts with the preparation of intermediate compounds, followed by cyclization and functionalization reactions. Common reagents used in these reactions include aromatic aldehydes, hydrazines, and aniline derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

N,N-dimethyl-4-(14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various research applications.

Properties

Molecular Formula

C30H23N5O

Molecular Weight

469.5 g/mol

IUPAC Name

N,N-dimethyl-4-(2-phenyl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaen-6-yl)aniline

InChI

InChI=1S/C30H23N5O/c1-34(2)22-15-12-21(13-16-22)28-32-29-26-25(20-9-4-3-5-10-20)24-17-14-19-8-6-7-11-23(19)27(24)36-30(26)31-18-35(29)33-28/h3-18,25H,1-2H3

InChI Key

PGHOHMOYTWDUOB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C6=CC=CC=C6C=C5)C7=CC=CC=C7

Origin of Product

United States

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